Acridinium, 10-methyl-9-(phenylamino)-

Catalog No.
S15157044
CAS No.
61417-12-7
M.F
C20H17N2+
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acridinium, 10-methyl-9-(phenylamino)-

CAS Number

61417-12-7

Product Name

Acridinium, 10-methyl-9-(phenylamino)-

IUPAC Name

10-methyl-N-phenylacridin-10-ium-9-amine

Molecular Formula

C20H17N2+

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C20H16N2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21-15-9-3-2-4-10-15/h2-14H,1H3/p+1

InChI Key

QHOFMRHCWSWZSG-UHFFFAOYSA-O

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)NC4=CC=CC=C4

Acridinium, 10-methyl-9-(phenylamino)- is a specific derivative of acridine, characterized by the presence of a methyl group at the 10-position and a phenylamino group at the 9-position. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and photochemistry. Acridinium derivatives are often studied for their potential as fluorescent probes or as components in photo

The chemical behavior of acridinium compounds can be quite complex, often involving oxidation and reduction reactions. For instance, the reaction of 10-methyl-9,10-dihydroacridine with strong oxidizing agents such as cerium(IV) and iridium(III) leads to the formation of radical cations. The initial electron transfer from dihydroacridine to these oxidants results in the generation of dihydroacridine radical cations, which can subsequently undergo proton loss and further oxidation processes .

In addition, acridinium salts can participate in various nucleophilic substitution reactions, particularly when modified with different substituents on the aromatic ring. These reactions are essential for synthesizing more complex acridine derivatives that exhibit enhanced biological activities.

Acridinium derivatives have garnered attention for their biological activities, particularly in anticancer research. Many studies have demonstrated that certain acridinium compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, some derivatives have been shown to intercalate into DNA, disrupting replication processes and inducing apoptosis in cancer cells . The unique structure of acridinium compounds allows them to interact with biological targets effectively, making them valuable candidates in drug development.

The synthesis of acridinium compounds typically involves several strategies:

  • Nucleophilic Substitution: This method often employs starting materials like N-methylacridinium salts that react with various nucleophiles under controlled conditions. For instance, the reaction of N-methylacridinium salts with mesityl magnesium bromide has been documented to yield new acridinium derivatives .
  • Electrochemical Oxidation: This technique is used to produce acridinium salts by oxidizing specific precursors at controlled potentials. The electrochemical approach allows for precise control over reaction conditions, yielding high-purity products .
  • Photochemical Methods: Some synthesis routes utilize light-induced reactions to generate acridinium compounds from simpler precursors, capitalizing on their photochemical properties.

Acridinium compounds are utilized in various applications:

  • Fluorescent Probes: Due to their luminescent properties, these compounds are used as fluorescent markers in biochemical assays and imaging techniques.
  • Photocatalysts: Acridinium derivatives serve as photocatalysts in organic synthesis, facilitating reactions such as hydroamination and selective oxidation .
  • Anticancer Agents: Their ability to intercalate DNA positions them as promising candidates for developing new anticancer therapies.

Interaction studies involving acridinium compounds focus on their mechanisms of action within biological systems. These studies often employ techniques such as spectroscopy and chromatography to investigate how these compounds interact with DNA and other biomolecules. The findings indicate that acridinium derivatives can form stable complexes with nucleic acids, which may lead to alterations in gene expression or cellular signaling pathways .

Similar Compounds: Comparison

Acridinium, 10-methyl-9-(phenylamino)- shares structural similarities with several other acridine derivatives. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
9-AminoacridineAmino group at position 9Known for its intercalating ability in DNA
10-MethylacridineMethyl group at position 10Exhibits fluorescence but less biological activity than its acridinium counterparts
Acridine OrangeContains an amino group and is a dyeWidely used as a fluorescent stain in microscopy
9-Mesityl-10-methylacridinium saltMesityl group at position 9Acts as a commercial photocatalyst

The uniqueness of acridinium, 10-methyl-9-(phenylamino)- lies in its specific substitution pattern that enhances its reactivity and biological activity compared to other similar compounds. Its ability to undergo specific chemical transformations while maintaining stability under various conditions makes it a versatile compound for research and application.

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

285.139173551 g/mol

Monoisotopic Mass

285.139173551 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

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